![molecular formula C21H29N3O5S2 B2404038 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide CAS No. 1070959-08-8](/img/structure/B2404038.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a benzothiazole, a piperidine, a sulfonyl group, and a tetrahydrofuran ring. Benzothiazoles are heterocyclic aromatic compounds that are found in many biologically active natural products and pharmaceutically important compounds .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzothiazoles are known to undergo a variety of reactions. These include nucleophilic additions and metal-catalyzed cross-coupling reactions .Scientific Research Applications
Synthesis of Novel Compounds for Pharmacological Properties
- Research involves the synthesis of novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, which suggests potential pharmaceutical applications for related compounds (Abu‐Hashem et al., 2020).
Pharmacological Effects on Gastrointestinal Motility
- A series of benzamide derivatives were synthesized and evaluated for their effect on gastrointestinal motility, indicating the potential of such compounds as prokinetic agents with reduced side effects (Sonda et al., 2004).
Antimicrobial Activity of Pyridine Derivatives
- New pyridine derivatives were synthesized and showed considerable antibacterial activity, suggesting the potential for developing new antimicrobial agents (Patel & Agravat, 2009).
Exploration of Chemical Synthesis Techniques
- Studies on the alkylation and oxidation of certain compounds, and their selective reactions, contribute to the broader understanding of synthetic chemistry, which could be applicable to the synthesis and modification of the target compound (Ohkata et al., 1985).
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5S2/c1-14-6-7-17(28-2)18-19(14)30-21(22-18)24(13-16-5-4-12-29-16)20(25)15-8-10-23(11-9-15)31(3,26)27/h6-7,15-16H,4-5,8-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXANTVPQZWJCNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3CCCO3)C(=O)C4CCN(CC4)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide |
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